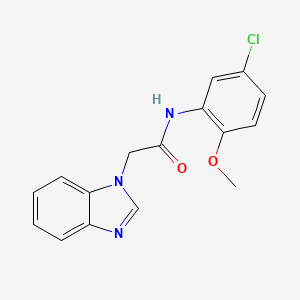![molecular formula C20H25N3O B5308709 3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine](/img/structure/B5308709.png)
3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridazine derivative that has a unique structure containing a pyrrolidine ring and a phenyl group.
Mécanisme D'action
The mechanism of action of 3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In animal models, this compound has been found to reduce tumor growth and inflammation. It has also been shown to decrease the levels of certain inflammatory markers in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine in lab experiments is its potential as an antitumor and anti-inflammatory agent. This makes it a valuable compound for studying cancer and inflammation. However, one limitation of this compound is its relatively complex structure, which can make it difficult to synthesize and study.
Orientations Futures
There are several future directions for research on 3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This could lead to the development of more effective antitumor and anti-inflammatory agents. Finally, research is needed to investigate the potential applications of this compound in other fields, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of 3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine can be achieved using various methods. One of the most common methods involves the reaction of 4,6-dichloropyridazine with 1-(pyrrolidin-1-ylmethyl)pent-4-en-1-ol in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound as a yellow solid.
Applications De Recherche Scientifique
3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
Propriétés
IUPAC Name |
3-phenyl-6-(1-pyrrolidin-1-ylhex-5-en-2-yloxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-3-11-18(16-23-14-7-8-15-23)24-20-13-12-19(21-22-20)17-9-5-4-6-10-17/h2,4-6,9-10,12-13,18H,1,3,7-8,11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYFYJJGFPRXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CN1CCCC1)OC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5308636.png)
![2-{2-[2-(2-methoxypyrimidin-5-yl)-1H-imidazol-1-yl]ethyl}-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5308643.png)
![N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]](/img/structure/B5308651.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5308658.png)

![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5308670.png)
![N-(4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5308674.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5308677.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-1,3-benzoxazole](/img/structure/B5308684.png)
![N-1-naphthyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5308686.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5308716.png)


![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5308727.png)